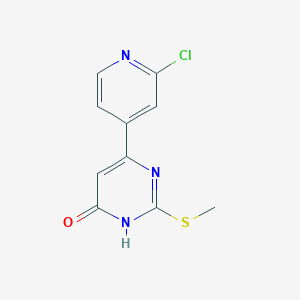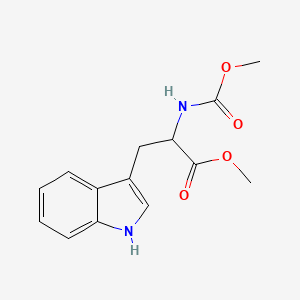
Methyl 3-indol-3-yl-2-(methoxycarbonylamino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Methoxycarbonyl)-l-tryptophan methyl ester: is a derivative of the amino acid tryptophan It is characterized by the presence of a methoxycarbonyl group attached to the nitrogen atom of the tryptophan side chain and a methyl ester group attached to the carboxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methoxycarbonyl)-l-tryptophan methyl ester typically involves the protection of the amino group of l-tryptophan followed by esterification of the carboxyl group. One common method includes:
Protection of the Amino Group: The amino group of l-tryptophan is protected using a methoxycarbonyl group. This can be achieved by reacting l-tryptophan with methyl chloroformate in the presence of a base such as triethylamine.
Esterification of the Carboxyl Group: The carboxyl group is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of N-(Methoxycarbonyl)-l-tryptophan methyl ester follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and Esterification: Large quantities of l-tryptophan are reacted with methyl chloroformate and methanol under controlled conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities and by-products.
化学反应分析
Types of Reactions
N-(Methoxycarbonyl)-l-tryptophan methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution Reactions: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The indole ring of the tryptophan moiety can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Reagents such as amines or alcohols can be used for substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Hydrolysis: The major product is N-(Methoxycarbonyl)-l-tryptophan.
Substitution: The products depend on the substituent introduced.
Oxidation and Reduction: The products include various oxidized or reduced forms of the indole ring.
科学研究应用
N-(Methoxycarbonyl)-l-tryptophan methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein folding.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of N-(Methoxycarbonyl)-l-tryptophan methyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that recognize the tryptophan moiety, leading to various biochemical transformations. The methoxycarbonyl and methyl ester groups can influence the compound’s binding affinity and specificity for these targets.
相似化合物的比较
Similar Compounds
N-(Methoxycarbonyl)-l-tryptophan: Lacks the methyl ester group.
N-(Methoxycarbonyl)-d-tryptophan methyl ester: The d-isomer of the compound.
N-(Methoxycarbonyl)-l-alanine methyl ester: Similar structure but with alanine instead of tryptophan.
Uniqueness
N-(Methoxycarbonyl)-l-tryptophan methyl ester is unique due to the presence of both the methoxycarbonyl and methyl ester groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with enzymes and receptors, making it valuable in research and industrial applications.
属性
IUPAC Name |
methyl 3-(1H-indol-3-yl)-2-(methoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-19-13(17)12(16-14(18)20-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,15H,7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEKFSMKXYQRLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
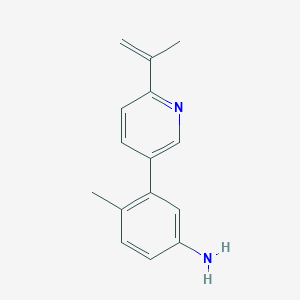

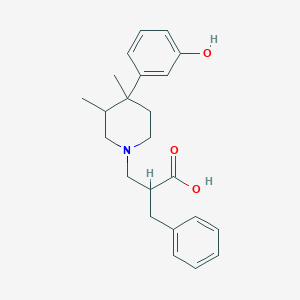

![[1-[3-(3-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13898947.png)
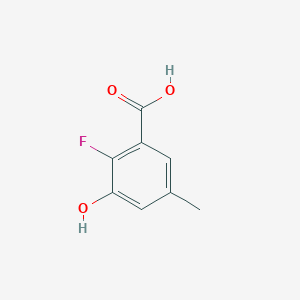
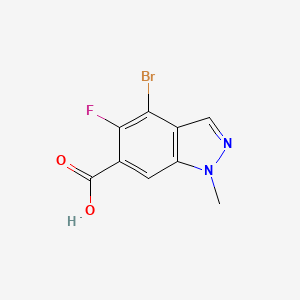
![7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione](/img/structure/B13898967.png)



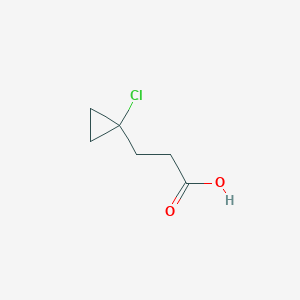
![3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13898984.png)
